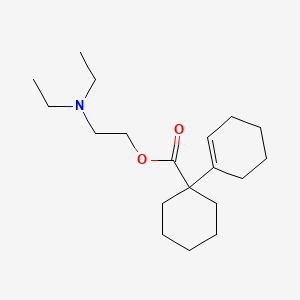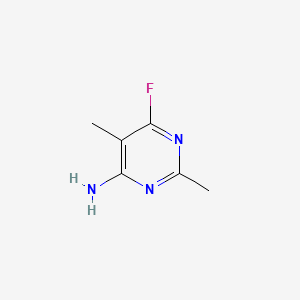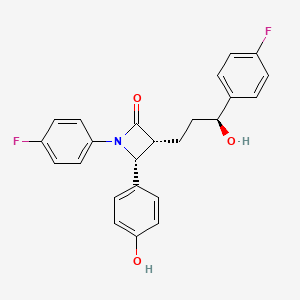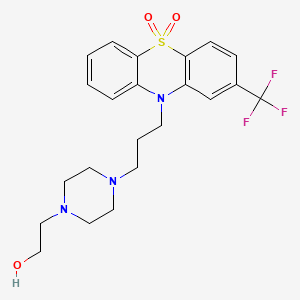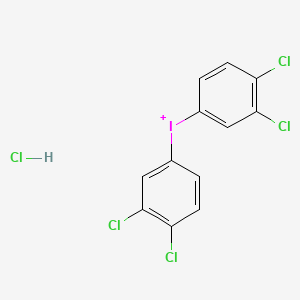
Bis(3,4-dichlorophenyl)iodanium;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(3,4-dichlorophenyl)iodanium;hydrochloride is an organoiodine compound that has garnered interest in various fields of chemistry and industry. This compound is characterized by the presence of two 3,4-dichlorophenyl groups attached to an iodine atom, forming a cationic species, which is stabilized by a chloride anion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,4-dichlorophenyl)iodanium;hydrochloride typically involves the reaction of iodine with 3,4-dichlorobenzene in the presence of an oxidizing agent. One common method includes the use of hydrogen peroxide or peracetic acid as the oxidant. The reaction is carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
Bis(3,4-dichlorophenyl)iodanium;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: It can be reduced to form lower oxidation state iodine compounds.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the iodine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, peracetic acid, or other peroxides are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents or nucleophiles in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated aromatic compounds, while reduction can produce iodide salts.
科学研究应用
Bis(3,4-dichlorophenyl)iodanium;hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Bis(3,4-dichlorophenyl)iodanium;hydrochloride involves its ability to act as an electrophile, facilitating various chemical transformations. The iodine atom in the compound can form transient intermediates with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
- Bis(4-chlorophenyl)iodanium;chloride
- Bis(3,5-dichlorophenyl)iodanium;chloride
- Bis(2,4-dichlorophenyl)iodanium;chloride
Uniqueness
Bis(3,4-dichlorophenyl)iodanium;hydrochloride is unique due to the specific positioning of the chlorine atoms on the phenyl rings, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and applications compared to its analogs.
属性
IUPAC Name |
bis(3,4-dichlorophenyl)iodanium;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4I.ClH/c13-9-3-1-7(5-11(9)15)17-8-2-4-10(14)12(16)6-8;/h1-6H;1H/q+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXSSIXPTPEBQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[I+]C2=CC(=C(C=C2)Cl)Cl)Cl)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl5I+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00715041 |
Source


|
| Record name | bis(3,4-dichlorophenyl)iodanium;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00715041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50848-00-5 |
Source


|
| Record name | NSC75260 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75260 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | bis(3,4-dichlorophenyl)iodanium;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00715041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
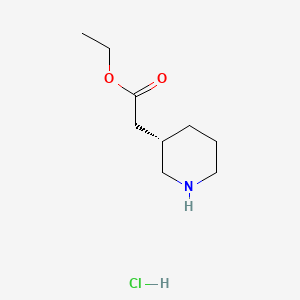
![[(3aS,4S,4aR,8S,8aS,9aR)-4-acetyloxy-8a-methyl-3,5-dimethylidene-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-8-yl] acetate](/img/structure/B579984.png)

![6,7-Dimethyl-6H-imidazo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B579988.png)
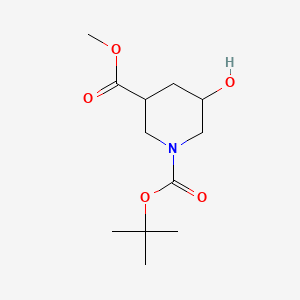
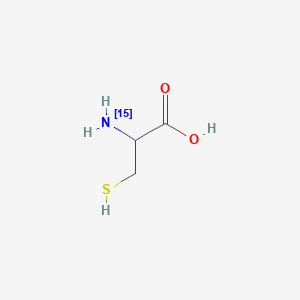
![1-[(2S,3S,4S)-3,4,5-trihydroxyoxolan-2-yl]ethanone](/img/structure/B579994.png)
